N-Biotinylcaproylaminocaproic Acid

Descripción general

Descripción

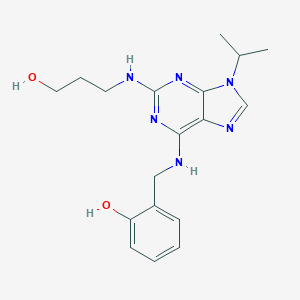

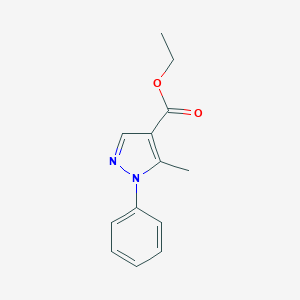

N-Biotinylcaproylaminocaproic Acid is a biotin derivative designed for specific scientific applications, such as the development of antibodies against biotin and the efficient biotinylation of peptides and oligonucleotides. Its design incorporates a "long-arm" spacer to enhance its interaction with target molecules or surfaces, making it particularly useful in biochemistry and molecular biology for labeling and detection purposes.

Synthesis Analysis

The synthesis of biotin derivatives, including N-Biotinylcaproylaminocaproic Acid, often involves solid-phase chemistry to improve yield and purity. One method involves conjugating biotin–aminocaproic acid–lysine (BAL) to a carrier protein for immunization purposes, utilizing a solid-phase strategy that simplifies the experimental procedure and eliminates the need for intermediate purification steps (Papasarantos et al., 2010). Another approach includes the synthesis of biotin linkers with activated triple bond donors for efficient biotinylation, showcasing the versatility of biotin derivatives in conjugation reactions (Jezowska et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 6-Aminocaproic acid, suggests that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention .

Mecanismo De Acción

Target of Action

N-Biotinylcaproylaminocaproic Acid, also known as Biotin-C5-amino-C5-amino, is a derivative of the amino acid lysine . Its primary target is plasminogen , a protein that plays a crucial role in the fibrinolytic system . Plasminogen activators, which have fibrinolytic properties, are inhibited by this compound .

Mode of Action

The compound works by binding reversibly to the kringle domain of plasminogen . This binding blocks the interaction of plasminogen with fibrin, preventing its activation to plasmin . As a result, fibrinolysis, the process of breaking down fibrin clots, is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by N-Biotinylcaproylaminocaproic Acid is the fibrinolytic pathway. By inhibiting the activation of plasminogen to plasmin, the compound prevents the degradation of fibrin, a protein that forms a mesh-like structure in blood clots . The downstream effect of this action is the stabilization of blood clots and a reduction in bleeding.

Pharmacokinetics

ε-Aminocaproic acid is known to be widely distributed through intravascular and extravascular compartments . It is minimally metabolized in the liver and primarily excreted in the urine . The clearance of ε-aminocaproic acid is reduced in neonates compared to older children and adults .

Result of Action

The primary molecular effect of N-Biotinylcaproylaminocaproic Acid’s action is the inhibition of fibrinolysis. This results in the stabilization of fibrin clots and a reduction in bleeding. On a cellular level, this can lead to the prevention of excessive postoperative bleeding .

Action Environment

The action, efficacy, and stability of N-Biotinylcaproylaminocaproic Acid can be influenced by various environmental factors. For instance, the compound is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at a temperature of -20°C

Propiedades

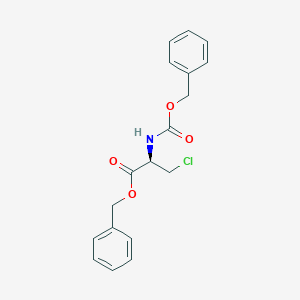

IUPAC Name |

6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16-,17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKRKWYAHKIBEW-FIKGOQFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628670 | |

| Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Biotinylcaproylaminocaproic Acid | |

CAS RN |

89889-51-0 | |

| Record name | 6-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)